[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 2,6-dichlorobenzoate

Catalog No.
S11199752
CAS No.
474892-43-8
M.F
C15H17Cl2NO4
M. Wt
346.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 2,6-di...

CAS Number

474892-43-8

Product Name

[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 2,6-dichlorobenzoate

IUPAC Name

[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl] 2,6-dichlorobenzoate

Molecular Formula

C15H17Cl2NO4

Molecular Weight

346.2 g/mol

InChI

InChI=1S/C15H17Cl2NO4/c1-9-6-18(7-10(2)22-9)13(19)8-21-15(20)14-11(16)4-3-5-12(14)17/h3-5,9-10H,6-8H2,1-2H3

InChI Key

UGTPXQXEBKMHJY-UHFFFAOYSA-N

Solubility

49.5 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC1CN(CC(O1)C)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl

The compound [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 2,6-dichlorobenzoate is an organic molecule featuring a dichlorobenzoate moiety and a morpholine derivative. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The structure includes two methyl groups on the morpholine, enhancing its lipophilicity and potentially affecting its biological interactions. The 2,6-dichlorobenzoate portion contributes to the compound's chemical stability and may influence its reactivity in various

Typical of esters and amides. Potential reactions include:

  • Hydrolysis: In the presence of water and acid or base, the ester bond can be cleaved, resulting in the formation of 2,6-dichlorobenzoic acid and 2-(2,6-dimethylmorpholin-4-yl)-2-oxoethanol.
  • Transesterification: The ester can react with alcohols to form different esters, which can be utilized in synthetic applications.
  • Nucleophilic Substitution: The dichlorobenzoate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new compounds.

Synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Morpholine Derivative: The synthesis may start with the preparation of 2,6-dimethylmorpholine through alkylation reactions involving dimethylamine and suitable halides.
  • Esterification Reaction: The morpholine derivative can then be reacted with 2,6-dichlorobenzoic acid or its derivatives in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) to form the desired ester.
  • Purification: The final product can be purified using techniques such as recrystallization or chromatography.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a lead compound for developing new drugs targeting specific biological pathways.
  • Agricultural Chemicals: It could be explored as an active ingredient in pesticides or herbicides due to its potential biological activity.
  • Materials Science: Its unique properties may allow it to be used in creating polymers or other materials with specific characteristics.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Investigations may include:

  • Binding Studies: Assessing how well the compound binds to specific receptors or enzymes.
  • Toxicity Assessments: Evaluating potential adverse effects on human health or the environment.
  • Synergistic Effects: Exploring interactions with other compounds that could enhance or inhibit its activity.

Several compounds share structural similarities with [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 2,6-dichlorobenzoate, which can be compared based on their functional groups and biological activities:

Compound NameStructure HighlightsBiological ActivityUnique Features
2-(4-Morpholinyl)-1-(naphthalen-1-yl)ethanoneMorpholine ring with naphthaleneAnticancer propertiesNaphthalene enhances hydrophobic interactions
4-(Dimethylamino)-1-(2-morpholino)butan-1-oneMorpholine ring with dimethylamino groupAnalgesic activityPresence of dimethylamino group increases solubility
3-(Morpholinomethyl)phenolSimple phenolic structure with morpholineAntioxidant propertiesDirect phenolic functionality

The uniqueness of [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 2,6-dichlorobenzoate lies in its specific combination of a morpholine ring and a dichlorobenzoate group, which may confer distinct reactivity and biological properties compared to these similar compounds. Further research is necessary to elucidate its full potential and applications in various fields.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

345.0534634 g/mol

Monoisotopic Mass

345.0534634 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-08

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